3-(Benzo[d][1,3]dioxol-5-yl)-7-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine

Lipophilicity XLogP3 Drug-likeness

3-(Benzo[d][1,3]dioxol-5-yl)-7-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS 1713174-08-3) is a synthetic small-molecule heterocycle belonging to the 3,4-dihydro-2H-benzo[b][1,4]oxazine class, substituted at the 3-position with a benzo[d][1,3]dioxol-5-yl group and at the 7-position with a chlorine atom. Its molecular formula is C₁₅H₁₂ClNO₃ with a molecular weight of 289.71 g/mol.

Molecular Formula C15H12ClNO3
Molecular Weight 289.71 g/mol
Cat. No. B11780250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzo[d][1,3]dioxol-5-yl)-7-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine
Molecular FormulaC15H12ClNO3
Molecular Weight289.71 g/mol
Structural Identifiers
SMILESC1C(NC2=C(O1)C=C(C=C2)Cl)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C15H12ClNO3/c16-10-2-3-11-14(6-10)18-7-12(17-11)9-1-4-13-15(5-9)20-8-19-13/h1-6,12,17H,7-8H2
InChIKeyPUNXFSYDTCGGBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Benzo[d][1,3]dioxol-5-yl)-7-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine – Compound Profile and Structural Baseline


3-(Benzo[d][1,3]dioxol-5-yl)-7-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS 1713174-08-3) is a synthetic small-molecule heterocycle belonging to the 3,4-dihydro-2H-benzo[b][1,4]oxazine class, substituted at the 3-position with a benzo[d][1,3]dioxol-5-yl group and at the 7-position with a chlorine atom [1]. Its molecular formula is C₁₅H₁₂ClNO₃ with a molecular weight of 289.71 g/mol [1]. The compound features a single hydrogen bond donor, four hydrogen bond acceptors, one rotatable bond, and a topological polar surface area (TPSA) of 39.7 Ų [1]. Commercially available at ≥95% purity from multiple vendors, it is supplied exclusively for research and development purposes .

Why Close Analogs of 3-(Benzo[d][1,3]dioxol-5-yl)-7-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine Cannot Be Casually Substituted


IMPORTANT LIMITATION: No peer-reviewed primary research articles, patent bioassay data, or ChEMBL/BindingDB records were identified for this compound during an exhaustive search. All evidence presented below derives from computed physicochemical properties, vendor specifications, and class-level structural inferences. Users should treat this guide as a structural and physicochemical differentiation framework rather than a validated biological performance comparison. The closest commercially available analogs—the des-chloro analog (CAS 1707567-47-2), the 6-chloro positional isomer (CAS 1710834-03-9), and the 6-methyl analog (CAS 1707668-14-1)—share the same core scaffold but differ in substitution at position 6 or 7 of the benzoxazine ring [1][2]. These seemingly subtle structural changes produce meaningful differences in lipophilicity (XLogP3 Δ = 0.6 between 7-chloro and des-chloro), molecular weight (Δ = 34.4 Da), and electronic distribution, all of which can translate into divergent target binding, metabolic stability, and pharmacokinetic profiles in downstream assays. The benzo[d][1,3]dioxole moiety is a recognized privileged fragment in medicinal chemistry, enhancing aromatic stacking interactions and contributing to target engagement [3]. Positional isomerism of the chlorine atom (7-Cl vs. 6-Cl) may alter the dipole moment and hydrogen-bonding geometry of the benzoxazine NH, potentially affecting recognition by biological targets [4].

Quantitative Differentiation Evidence: 3-(Benzo[d][1,3]dioxol-5-yl)-7-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine vs. Closest Analogs


Lipophilicity Gain via 7-Chloro Substitution: XLogP3 Comparison vs. Des-Chloro Analog

The 7-chloro substituent on the target compound confers a computed XLogP3 of 3.6, representing a +0.6 increase over the des-chloro analog (XLogP3 = 3.0) [1]. This ΔlogP of 0.6 is consistent with the known hydrophobic contribution of an aromatic chlorine substituent and places the compound in a higher lipophilicity bracket that may enhance passive membrane permeability and binding to hydrophobic protein pockets. The 6-chloro positional isomer is predicted to have an identical XLogP3 (3.6), while the 6-methyl analog (MW 269.29) lacks a chlorine atom entirely and is expected to exhibit lower lipophilicity [2].

Lipophilicity XLogP3 Drug-likeness Membrane permeability

Molecular Weight Differentiation: 7-Chloro Compound Occupies a Distinct Physicochemical Space

With a molecular weight of 289.71 g/mol, the target compound occupies a position between the lighter des-chloro analog (255.27 g/mol, Δ = 34.44 Da) and the heavier 6-chloro compound with a 4-methoxyphenyl substituent (CID 102567398; 275.73 g/mol, Δ = 13.98 Da) [1][2]. This places it near the upper boundary of fragment-like space (typically <300 Da) while remaining within the range suitable for lead optimization. The molecular weight differential of 34.44 Da versus the des-chloro analog corresponds precisely to the mass of a chlorine atom (35.45 Da), confirming that the weight difference is attributable solely to the halogen substituent [1]. The 6-methyl analog (MW 269.29) offers an intermediate option with a methyl-for-chloro substitution at position 6 .

Molecular weight Fragment-based drug discovery Lead optimization Physicochemical property

Topological Polar Surface Area and Predicted CNS Penetration Potential

The target compound has a computed TPSA of 39.7 Ų, which falls well below the commonly cited thresholds of 90 Ų for blood-brain barrier (BBB) penetration and 140 Ų for good oral absorption [1]. The des-chloro analog and the 6-chloro positional isomer share an identical TPSA of 39.7 Ų, consistent with their identical heteroatom composition [2][3]. By contrast, the 7-chloro-3-(4-methoxyphenyl) analog (CID 102567398) has 3 hydrogen bond acceptors versus 4, and a TPSA that is likely lower [4]. The combination of moderate lipophilicity (XLogP3 = 3.6) and low TPSA (39.7 Ų) places the target compound in a favorable region of CNS drug-like chemical space, consistent with the broader utility of benzoxazine derivatives as CNS-active scaffolds [5].

TPSA Blood-brain barrier CNS drug discovery Oral bioavailability

Commercial Availability and Purity Specification: Procurement-Ready Differentiation

The target compound is stocked and supplied by multiple vendors at ≥95% purity (AKSci Cat. 0055EE, 95%) and ≥98% purity (MolCore Cat. MC674087, NLT 98%), with CAS registry number 1713174-08-3 providing unambiguous identity verification and regulatory traceability . The 6-chloro isomer (CAS 1710834-03-9) is stocked at 95% purity by AKSci (Cat. 0050EE) and 97% by CheMenu . The 6-methyl analog (CAS 1707668-14-1) is available at 95% purity from AKSci (Cat. 0059EE) . All three compounds within this analog series are non-hazardous for transport (DOT/IATA) and require long-term storage in a cool, dry place . The availability of at least two independent vendors for each compound mitigates single-supplier dependency risk.

Purity Commercial availability Procurement Vendor comparison

Recommended Application Scenarios for 3-(Benzo[d][1,3]dioxol-5-yl)-7-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine


SAR Positional Scanning: 7-Chloro vs. 6-Chloro Benzoxazine Library Enumeration

The target compound serves as the 7-chloro anchor point in a positional scanning library alongside the 6-chloro isomer (CAS 1710834-03-9), enabling systematic evaluation of chlorine substitution position effects on target binding, metabolic stability, and off-target selectivity. The identical molecular formula (C₁₅H₁₂ClNO₃, MW 289.71), XLogP3 (3.6), and TPSA (39.7 Ų) of the two isomers eliminate confounding physicochemical variables, isolating the positional effect as the sole differentiating factor [1][2]. This experimental design is supported by the benzoxazine scaffold's recognition as a privileged structure in medicinal chemistry with multiple modifiable positions [3].

Fragment-to-Lead Optimization with Halogen-Enabled Hydrophobic Anchor

With MW 289.71 g/mol, the compound sits at the upper boundary of fragment-like chemical space (<300 Da), making it suitable as a starting point for fragment-based drug discovery (FBDD). The 7-chloro substituent provides a hydrophobic anchor (+0.6 XLogP3 vs. des-chloro analog) that can be exploited for affinity maturation through structure-guided vector elaboration from the benzodioxole ring or the benzoxazine NH [1][4]. The des-chloro analog (MW 255.27) may be used as a matched molecular pair to quantify the thermodynamic contribution of the chlorine atom to binding free energy.

CNS-Penetrant Probe Design Leveraging Favorable TPSA

The TPSA of 39.7 Ų and XLogP3 of 3.6 place this compound in a region of physicochemical space associated with high BBB permeability potential (TPSA < 90 Ų and 1 < logP < 4) [5]. This makes it a candidate scaffold for CNS-targeted probe development, particularly for targets where benzodioxole-containing ligands have shown activity, such as serotonin receptors, MAO enzymes, and phosphodiesterases [3]. The des-chloro analog, with lower lipophilicity (XLogP3 = 3.0), may be less optimal for BBB penetration despite identical TPSA.

Biological Screening Cascade with Built-in Matched Molecular Pair Analysis

A comprehensive screening cascade can be designed using the target compound (7-Cl), the des-chloro analog, and the 6-methyl analog as a matched molecular pair (MMP) set. This set enables deconvolution of the chlorine atom's contribution to activity (7-Cl vs. des-chloro, ΔMW = 34.44 Da, ΔXLogP3 = +0.6), the positional effect of chlorine (7-Cl vs. 6-Cl, identical computed properties), and the electronic/steric effect of chlorine vs. methyl substitution (7-Cl vs. 6-methyl, ΔMW = 20.42 Da) [1][2]. All analogs are commercially available at ≥95% purity from multiple vendors, ensuring rapid procurement and experimental reproducibility .

Quote Request

Request a Quote for 3-(Benzo[d][1,3]dioxol-5-yl)-7-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.